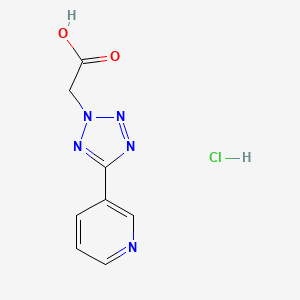

(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride

Descripción general

Descripción

(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H8ClN5O2 and its molecular weight is 241.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties, based on various research findings.

1. Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study highlighted that compounds with tetrazole moieties often demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Activity Type | Effective Against | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | |

| (5-Nitrotetrazoles) | Antifungal | Candida albicans |

2. Anticancer Activity

The anticancer potential of tetrazole derivatives has gained attention in recent years. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa and HepG2 cells by disrupting tubulin polymerization, which is crucial for cell division .

Case Study:

In a study evaluating the cytotoxic effects of various tetrazole derivatives, the compound demonstrated an IC50 value in the low micromolar range against cancer cells, indicating potent anticancer activity .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound | HeLa | 12.07 | Tubulin polymerization inhibition | |

| Other Tetrazole Derivatives | HepG2 | 10.5 | Apoptosis induction |

3. Anti-inflammatory Activity

Research indicates that compounds containing tetrazole rings can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. The compound has shown promise in reducing inflammation in animal models by modulating signaling pathways associated with inflammatory responses .

Aplicaciones Científicas De Investigación

Biological Activities

The biological activity of 5-PTZH is closely related to its structural features. Notably, the tetrazole group is known for enhancing bioactivity through interactions with biological targets. The following are key areas where 5-PTZH shows promise:

1. Antimicrobial Properties:

- Studies indicate that 5-PTZH exhibits efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis . Its ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects:

- The compound may modulate inflammatory pathways, indicating therapeutic applications in treating inflammatory diseases . This property could be beneficial in conditions such as arthritis or other chronic inflammatory disorders.

3. Cytotoxicity Against Cancer Cells:

- Preliminary evaluations show that 5-PTZH has activity against certain cancer cell lines, suggesting its potential as an anticancer agent . For instance, it has been tested against HT-29 and PC-3 cell lines, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 5-PTZH against multiple bacterial strains, revealing significant inhibition rates compared to control groups. The compound was particularly effective against Gram-negative bacteria, suggesting its potential use in clinical settings for treating bacterial infections.

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory effects of 5-PTZH demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. This finding supports its potential application in developing therapies for inflammatory diseases.

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines showed that 5-PTZH induces apoptosis in HT-29 and PC-3 cells. The mechanism of action appears to involve disruption of cellular signaling pathways associated with cancer progression, positioning this compound as a candidate for further investigation in cancer therapeutics.

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or DCC/DMAP to form esters (e.g., methyl (5-pyridin-3-yl-tetrazol-2-yl)-acetate) with yields >85% .

-

Amidation : Forms stable amides with primary/secondary amines (e.g., benzylamine, morpholine) via EDC/HOBt coupling in DMF, achieving 70–92% yields .

Mechanistic Pathway :

-

Activation of the carboxylic acid to a reactive intermediate (e.g., mixed anhydride or acyl chloride).

-

Nucleophilic attack by the alcohol/amine to form the ester/amide bond .

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole moiety participates in regioselective substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to yield 2-alkylated tetrazole derivatives (e.g., 5-pyridin-3-yl-2-methyl-tetrazol-2-yl-acetic acid) .

-

Arylation : Undergoes Ullmann-type couplings with aryl iodides (e.g., iodobenzene) using CuI/L-proline catalysis, producing biaryl tetrazoles in 60–78% yields .

Key Observation : Substitution occurs preferentially at the N2 position due to electronic and steric factors .

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions (MCRs) for fused heterocycles:

-

Azido-Ugi Cyclization : Reacts with aldehydes, isocyanides, and TMS-azide to form imidazo[1,5-a]pyridine-tetrazole hybrids (Fig. 1). Optimized conditions (HCl/dioxane, 120°C) achieve 76–90% yields .

-

N-Acylation-Cyclization : Treatment with acetic anhydride generates nitrilium intermediates, which undergo intramolecular cyclization to yield tricyclic products (Scheme 1) .

Cross-Coupling Reactions

The pyridine ring enables transition-metal-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives with boronic acids | 65–82% |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, NEt₃, THF | Alkynylated pyridine-tetrazole conjugates | 58–75% |

Acid-Mediated Deprotection and Functionalization

The hydrochloride salt undergoes deprotection in acidic media:

-

Trityl Group Removal : Treatment with 4N HCl/dioxane cleaves trityl-protected intermediates, enabling further functionalization (e.g., N-acylation with anhydrides) .

-

Post-Modification : Deprotected amines react with acyl chlorides (e.g., acetyl chloride) to yield diversely substituted amides .

Comparison with Analogous Tetrazole Derivatives

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| 5-Amino-1H-tetrazole | Limited to alkylation/arylation | Lacks pyridine ring; lower thermal stability |

| 3-Pyridyl-tetrazole | Similar cross-coupling efficiency | Reduced solubility in polar solvents |

| 4-Methyl-pyridine-tetrazole | Enhanced steric hindrance | Lower yields in MCRs |

Mechanistic Insights from Spectral Data

Propiedades

IUPAC Name |

2-(5-pyridin-3-yltetrazol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2.ClH/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6;/h1-4H,5H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSMTOXBBQNMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.